molecular formula C12H10BrNO B1373721 3-Bromo-5-(3-methylphenoxy)pyridine CAS No. 28231-75-6

3-Bromo-5-(3-methylphenoxy)pyridine

Cat. No.: B1373721
CAS No.: 28231-75-6
M. Wt: 264.12 g/mol
InChI Key: RBJSPIYPJZNHCR-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methylphenoxy)pyridine: is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a 3-methylphenoxy group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: : 3-Bromo-5-(3-methylphenoxy)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: : The compound is investigated for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Industry: : In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. It is also utilized in the synthesis of specialty chemicals for various applications.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(3-methylphenoxy)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase, which is involved in various cellular processes including inflammation and stress responses . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the p38α mitogen-activated protein kinase pathway, leading to changes in the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . These changes can impact cellular responses to stress and inflammation, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other signaling molecules, thereby modulating the cellular response to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of p38α mitogen-activated protein kinase, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of other xenobiotics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cellular environment . The localization and accumulation of this compound can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes such as p38α mitogen-activated protein kinase . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and specificity in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-(3-methylphenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The general steps are as follows:

    Preparation of 3-Bromo-5-iodopyridine: This intermediate can be synthesized by bromination of 5-iodopyridine using bromine in the presence of a suitable solvent.

    Coupling Reaction: The 3-Bromo-5-iodopyridine is then subjected to a Suzuki-Miyaura coupling reaction with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-(3-methylphenoxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the phenoxy group may be oxidized to form quinones. Reduction reactions can also occur, particularly at the pyridine ring.

    Coupling Reactions: Besides the Suzuki-Miyaura coupling, the compound can undergo other cross-coupling reactions, such as the Heck reaction or the Sonogashira coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 3-amino-5-(3-methylphenoxy)pyridine, 3-thio-5-(3-methylphenoxy)pyridine, etc.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxypyridine: Similar in structure but with a methoxy group instead of a 3-methylphenoxy group.

    3-Bromo-5-(4-methylphenoxy)pyridine: Similar but with a 4-methylphenoxy group.

    3-Bromo-5-phenoxypyridine: Lacks the methyl group on the phenoxy ring.

Uniqueness

3-Bromo-5-(3-methylphenoxy)pyridine is unique due to the presence of both a bromine atom and a 3-methylphenoxy group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

3-bromo-5-(3-methylphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJSPIYPJZNHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678771
Record name 3-Bromo-5-(3-methylphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28231-75-6
Record name 3-Bromo-5-(3-methylphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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